
(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide, also known as FTA-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTA-2 is a small molecule inhibitor that targets the protein complex known as focal adhesion kinase (FAK), which is involved in various cellular processes such as cell migration, invasion, and survival.
Aplicaciones Científicas De Investigación
Acrylamide Research and Applications
Chemistry and Biochemistry of Acrylamide : Acrylamide, a molecule structurally related to the compound of interest, has been extensively studied for its chemistry, biochemistry, and safety. It is known for its industrial production and use in synthesizing polyacrylamide, which serves numerous applications ranging from soil conditioning and wastewater treatment to its use in cosmetics, paper, and textile industries. The extensive research on acrylamide's effects in cells, tissues, animals, and humans highlights the need for a comprehensive understanding of its formation, distribution in food, and role in human health, which could indirectly relate to researching derivatives like the compound (Friedman, 2003).
Mitigation Strategies for Acrylamide : Various strategies have been explored to reduce acrylamide content in foods, which might provide insights into handling related compounds in scientific research. These include modifying food formulation, processing conditions, and employing enzymes like asparaginase to convert asparagine to aspartic acid, thereby reducing acrylamide formation. Such strategies emphasize the importance of understanding the chemical mechanisms behind acrylamide formation, which may also apply to studying and handling derivatives like "(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide" in research settings (Friedman & Levin, 2008).
Neurotoxicity and Health Effects : The neurotoxic effects of acrylamide have been documented, with research focusing on its impact on exposed workers, including neuropathies and muscle weakness. This aspect of acrylamide research is crucial for understanding the potential health risks associated with exposure to acrylamide and its derivatives, which could be relevant for researchers handling similar compounds (Pennisi et al., 2013).
Propiedades
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c20-17(6-5-14-3-2-10-23-14)18-13-15(16-4-1-9-21-16)19-7-11-22-12-8-19/h1-6,9-10,15H,7-8,11-13H2,(H,18,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUETXSMENCFQTL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C=CC2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2865199.png)
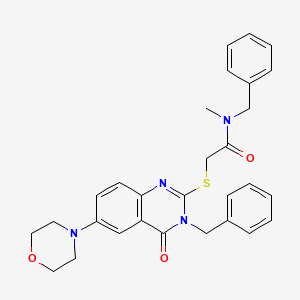

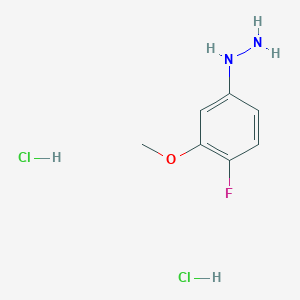
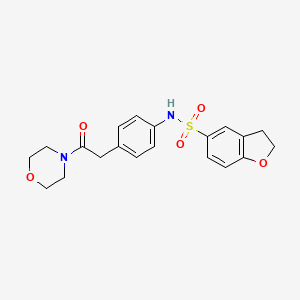

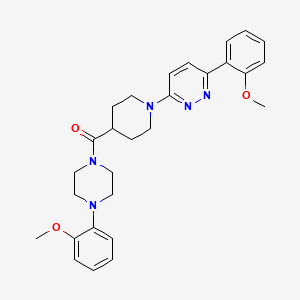

![2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione](/img/structure/B2865212.png)
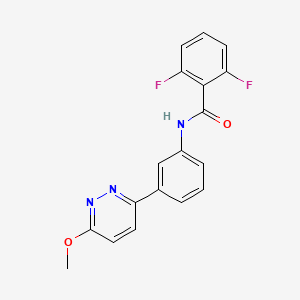
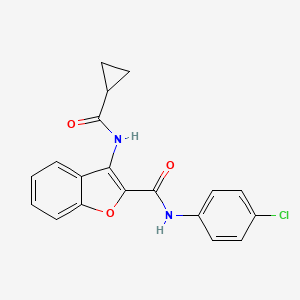
![N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2865219.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2865221.png)
